molecular formula C19H26N6O B2810141 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-cyclohexylpiperidine-3-carboxamide CAS No. 1286720-49-7

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-cyclohexylpiperidine-3-carboxamide

Cat. No.: B2810141
CAS No.: 1286720-49-7
M. Wt: 354.458
InChI Key: FJJYJZVDLMKXIW-UHFFFAOYSA-N
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Description

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-cyclohexylpiperidine-3-carboxamide is a complex organic compound that belongs to the class of pyrazolylpyridazine derivatives

Preparation Methods

The synthesis of 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-cyclohexylpiperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the pyrazole and pyridazine rings, followed by their coupling with a piperidine derivative.

    Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Formation of Pyridazine Ring: The pyridazine ring is typically formed by the reaction of a dihydropyridazine derivative with an appropriate electrophile.

    Coupling Reaction:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-cyclohexylpiperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole or pyridazine rings are replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions .

Scientific Research Applications

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-cyclohexylpiperidine-3-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-cyclohexylpiperidine-3-carboxamide can be compared with other similar compounds, such as:

    Pyrazolylpyridazine Derivatives: These compounds share the pyrazole and pyridazine rings but differ in their substituents, leading to variations in their biological activities and applications.

    Cyclohexylpiperidine Derivatives: Compounds with a cyclohexylpiperidine core but different functional groups may exhibit different pharmacological profiles.

Properties

IUPAC Name

N-cyclohexyl-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O/c26-19(21-16-7-2-1-3-8-16)15-6-4-12-24(14-15)17-9-10-18(23-22-17)25-13-5-11-20-25/h5,9-11,13,15-16H,1-4,6-8,12,14H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJYJZVDLMKXIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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